3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1207005-61-5
Cat. No.: VC7496375
Molecular Formula: C20H15FN2OS
Molecular Weight: 350.41
* For research use only. Not for human or veterinary use.
![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1207005-61-5](/images/structure/VC7496375.png)
Specification
CAS No. | 1207005-61-5 |
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Molecular Formula | C20H15FN2OS |
Molecular Weight | 350.41 |
IUPAC Name | 3-[(2-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C20H15FN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3 |
Standard InChI Key | KVFNEHZMEZDZSV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F |
Introduction
Structural and Chemical Identity of 3-(2-Fluorobenzyl)-7-(m-Tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Core Architecture and Substitution Patterns
The compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, featuring a bicyclic system where a thiophene ring is fused to a pyrimidinone moiety. The substitution at position 3 with a 2-fluorobenzyl group and at position 7 with an m-tolyl (3-methylphenyl) group introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions .
Key Structural Features
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Thieno[3,2-d]pyrimidin-4(3H)-one core: The fusion of the thiophene ring (positions 2–5) with the pyrimidinone ring (positions 3,4,6,7) creates a planar, conjugated system conducive to π-π stacking and hydrogen bonding .
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3-(2-Fluorobenzyl) substituent: The electron-withdrawing fluorine atom at the ortho position of the benzyl group enhances metabolic stability and modulates lipophilicity .
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7-(m-Tolyl) substituent: The meta-methyl group on the phenyl ring contributes to hydrophobic interactions and may influence crystallinity .
Synthetic Methodologies and Optimization
General Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
The core structure is typically synthesized via cyclocondensation of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates, followed by alkaline ring closure (Scheme 1) :
Scheme 1:
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Step 1: React methyl 3-aminothiophene-2-carboxylate with an isocyanate (R-NCO) in anhydrous dioxane at 60°C for 6 hours.
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Step 2: Treat the intermediate with methanolic sodium hydroxide to induce cyclization, yielding 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .
Alkylation at Position 3
Introducing the 2-fluorobenzyl group involves nucleophilic substitution using 2-fluorobenzyl bromide under basic conditions (e.g., DMF, 100°C) :
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Reagents: 3-unsubstituted thienopyrimidinone, 2-fluorobenzyl bromide, NaH.
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Conditions: Anhydrous DMF, 100°C, 15 minutes.
Functionalization at Position 7
The m-tolyl group is introduced via Suzuki-Miyaura coupling, leveraging a halogenated precursor (e.g., 7-bromo-thienopyrimidinone) and m-tolylboronic acid:
Optimization Challenges
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Steric hindrance: The meta-methyl group on the phenyl ring may slow coupling kinetics, necessitating extended reaction times .
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Regioselectivity: Careful control of reaction conditions ensures substitution occurs exclusively at position 7 .
Physicochemical and Pharmacokinetic Properties
Calculated Properties (In Silico)
Using tools like SwissADME and data from analogous compounds :
Property | Value | Method |
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Molecular Weight | 365.42 g/mol | — |
LogP (octanol-water) | 3.2 ± 0.3 | XLOGP3 |
Water Solubility | 0.015 mg/mL | ESOL |
Topological PSA | 74.2 Ų | — |
GI Absorption | High | BOILED-Egg Model |
BBB Permeability | Low | ADMET Predictions |
Stability and Degradation
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Photostability: The thiophene ring is susceptible to UV-induced degradation, necessitating storage in amber glass .
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Hydrolytic Stability: The pyrimidinone ring resists hydrolysis at physiological pH but may degrade under strongly acidic/basic conditions .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors in oncology trials. For example, alkylation at position 3 with fluorinated benzyl groups is a common strategy to improve blood-brain barrier penetration .
Materials Science
Conjugated thienopyrimidinones are explored as organic semiconductors due to their charge-transfer properties. The m-tolyl group enhances solubility in nonpolar solvents, facilitating thin-film deposition .
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